molecular formula C46H91NO6 B13363007 Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13363007
M. Wt: 754.2 g/mol
InChI Key: QUSVSSKXXKJBLM-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound known for its applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process is carried out in ISO-certified facilities, adhering to Good Manufacturing Practices (GMP). Large-scale production involves the use of advanced equipment and techniques to maintain the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound facilitates the encapsulation and transport of therapeutic agents, enhancing their stability and bioavailability. The molecular targets include cell membranes and intracellular components, where the compound aids in the efficient delivery of the therapeutic payload .

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Known for its use in mRNA delivery systems.

    Polyethylene glycol (PEG) derivatives: Widely used in drug delivery and as excipients in pharmaceutical formulations.

Uniqueness

Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique structural features, which provide enhanced stability and efficiency in drug delivery applications. Its ability to form stable complexes with therapeutic agents and facilitate their targeted delivery makes it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C46H91NO6

Molecular Weight

754.2 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[2-(2-hydroxyethoxy)ethyl]amino]octanoate

InChI

InChI=1S/C46H91NO6/c1-4-7-10-13-16-25-32-41-52-45(49)35-28-21-17-23-30-37-47(39-42-51-43-40-48)38-31-24-18-22-29-36-46(50)53-44(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

QUSVSSKXXKJBLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCOCCO

Origin of Product

United States

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